![molecular formula C12H18BrNO B15243420 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO This compound features a brominated aromatic ring, a butanol chain, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butanone.
Reduction: Formation of 2-{[(4-Bromo-3-methylcyclohexyl)methyl]amino}butan-1-ol.
Substitution: Formation of 2-{[(4-Hydroxy-3-methylphenyl)methyl]amino}butan-1-ol.
Applications De Recherche Scientifique
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of various receptors, such as serotonin 5-HT2A and dopamine D2 receptors. These interactions can lead to changes in mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A derivative of the phenylethylamine class, used in scientific research for its effects on the central nervous system.
4-Bromo-3-methylphenol: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol is unique due to its combination of a brominated aromatic ring, an amino group, and a butanol chain. This structure allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
2-[(4-bromo-3-methylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H18BrNO/c1-3-11(8-15)14-7-10-4-5-12(13)9(2)6-10/h4-6,11,14-15H,3,7-8H2,1-2H3 |
Clé InChI |
ABFIEPKPXNNEEW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCC1=CC(=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


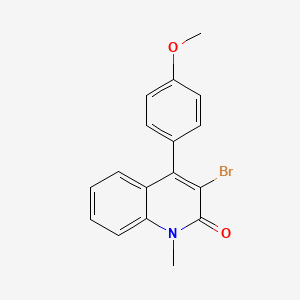
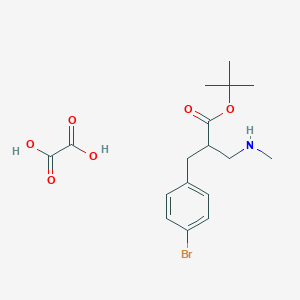

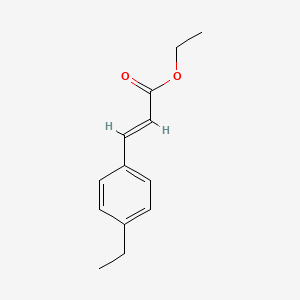



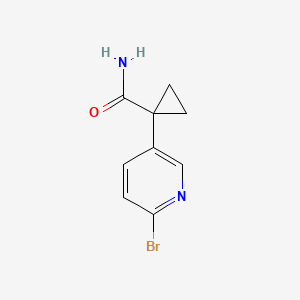
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)
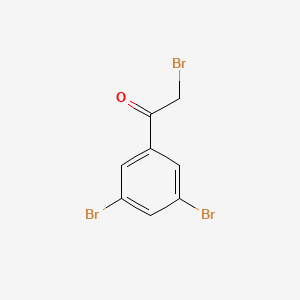
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
